N,N-diethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzenesulfonamide
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Overview
Description
N~1~,N~1~-diethyl-2-[4-(2-hydroxyethyl)piperazino]-5-nitro-1-benzenesulfonamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring substituted with a hydroxyethyl group and a nitrobenzene sulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-diethyl-2-[4-(2-hydroxyethyl)piperazino]-5-nitro-1-benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with diethyl sulfate under controlled conditions.
Substitution with Hydroxyethyl Group: The piperazine ring is then substituted with a hydroxyethyl group using ethylene oxide in the presence of a base such as sodium hydroxide.
Introduction of the Nitrobenzene Sulfonamide Moiety: The final step involves the introduction of the nitrobenzene sulfonamide moiety. This can be achieved by reacting the hydroxyethyl-substituted piperazine with 5-nitro-1-benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N~1~,N~1~-diethyl-2-[4-(2-hydroxyethyl)piperazino]-5-nitro-1-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1,N~1~-diethyl-2-[4-(2-hydroxyethyl)piperazino]-5-nitro-1-benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, particularly those involved in metabolic pathways.
Pathways Involved: It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catal
Properties
Molecular Formula |
C16H26N4O5S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H26N4O5S/c1-3-19(4-2)26(24,25)16-13-14(20(22)23)5-6-15(16)18-9-7-17(8-10-18)11-12-21/h5-6,13,21H,3-4,7-12H2,1-2H3 |
InChI Key |
ZRAJYMGQAUPGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)CCO |
Origin of Product |
United States |
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